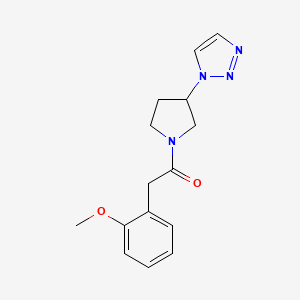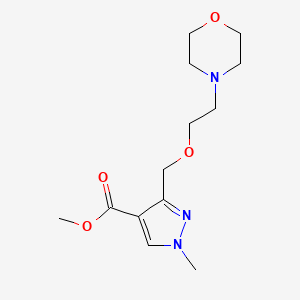
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPTP is a ketone-based compound that is structurally similar to other compounds that have been used in the development of drugs for various diseases.
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of 1H-1,2,4-triazole derivatives, including compounds similar to the target molecule, has been extensively studied. These derivatives have shown significant antibacterial and plant growth regulatory activities, highlighting the potential of such compounds in agricultural and pharmaceutical applications (Jian‐Bing Liu et al., 2007).
- Another study focused on the synthesis of 6-triazolylpyridone derivatives via a green approach, emphasizing the method's scope and limitations while evaluating the compounds for antimicrobial and antitubercular activities (N. Patel & Rakesh D. Sharma, 2013).
Biological Activities
- A significant body of research has concentrated on the antimicrobial properties of these compounds. For example, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones synthesized from similar key intermediates demonstrated promising antimicrobial activity, which could be beneficial in developing new antimicrobial agents (M. Nagamani et al., 2018).
Chemical Properties and Applications
- The compound and its derivatives' chemical properties, such as solvent effects on coordination complexes, have been explored to understand their interactions at a molecular level. This includes studies on complexes crystallized with different solvents, shedding light on the molecular stability influenced by solvent molecules (Maheshkumar K. Patel et al., 2019).
- The structural analysis and characterization of related compounds provide insights into their molecular geometry, hydrogen bonding patterns, and crystal packing, which are crucial for understanding their chemical behavior and potential applications in material science (James L. Balderson et al., 2007).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-12(14)10-15(20)18-8-6-13(11-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJKNUNWIZXWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2930420.png)







![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)